molecular formula C8H10N6 B073076 2,4-Diamino-6,7-dimethylpteridine CAS No. 1425-63-4

2,4-Diamino-6,7-dimethylpteridine

Cat. No.: B073076
CAS No.: 1425-63-4
M. Wt: 190.21 g/mol
InChI Key: NBGMCAGDMQPEBF-UHFFFAOYSA-N
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Description

2,4-Diamino-6,7-dimethylpteridine is a pteridine derivative with the molecular formula C8H10N6. This compound is known for its fluorescent properties and has been studied for its ability to bind selectively to nucleic acids, particularly RNA duplexes . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6,7-dimethylpteridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6,7-dimethylpteridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups on the pteridine ring.

    Substitution: The amino groups at positions 2 and 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pteridine-2,4-dione derivatives, while substitution reactions can yield various substituted pteridines with different functional groups.

Scientific Research Applications

2,4-Diamino-6,7-dimethylpteridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6,7-dimethylpteridine involves its ability to bind selectively to nucleic acids. The compound interacts with specific molecular targets, such as orphan cytosines in RNA duplexes, through hydrogen bonding and π-π stacking interactions . This selective binding allows it to act as a fluorescent probe, enabling the detection and analysis of specific nucleic acid sequences.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6,7-dimethylpteridine
  • 6,7-Dimethylpteridine-2,4-diamine
  • 2,4-Pteridinediamine, 6,7-dimethyl-

Uniqueness

This compound is unique due to its specific binding affinity for orphan cytosines in RNA duplexes . This property distinguishes it from other pteridine derivatives, making it particularly valuable in nucleic acid research. Its fluorescent properties also enhance its utility as a probe in various scientific applications.

Properties

IUPAC Name

6,7-dimethylpteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N6/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3,(H4,9,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGMCAGDMQPEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061688
Record name 2,4-Pteridinediamine, 6,7-dimethyl-
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Molecular Weight

190.21 g/mol
Source PubChem
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CAS No.

1425-63-4
Record name 2,4-Diamino-6,7-dimethylpteridine
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Record name 2,4-Diamino-6,7-dimethylpteridine
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Record name 2,7-dimethylpteridine
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Record name 6,7-dimethyl-2,4-pteridine-2,4-diamine
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